2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine
Description
Properties
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13-7-2-4-9(13)8-14-10-11-5-3-6-12-10/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJJZYWBIJGJHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine typically involves the reaction of a pyrimidine derivative with a pyrrolidine derivative. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative with a leaving group (such as a halide) reacts with 1-methylpyrrolidin-2-ylmethanol under basic conditions to form the desired compound. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification methods like crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to more reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium carbonate in dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.
Scientific Research Applications
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
4-Methoxypyrimidine
Structure : A pyrimidine ring with a methoxy group at the 4-position.
Comparison :
- Substituent Complexity : Unlike 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine, 4-methoxypyrimidine lacks the bulky pyrrolidine-methoxy group, resulting in reduced steric hindrance and simpler synthetic pathways .
- Applications : Primarily used as a building block in organic synthesis, whereas the target compound’s pyrrolidine moiety suggests broader pharmacological relevance .
2-(1-Methyl-2-(4-Phenoxyphenoxy)ethoxy)pyridine (Pyriproxyfen)
Structure: A pyridine derivative with a substituted ethoxy chain terminating in a phenoxyphenyl group. Comparison:
- Core Heterocycle: Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens).
- Substituent Functionality: Pyriproxyfen’s bulky phenoxyphenyl group confers insecticidal activity by mimicking juvenile hormones, whereas the pyrrolidine-methoxy group in the target compound is more compact and likely targets protein kinases or similar enzymes .
- Biological Activity : Pyriproxyfen is a pesticide, while the target compound’s structural analogs (e.g., in –5) are pharmaceuticals, highlighting divergent applications .
7-(8-Chloronaphthalen-1-yl)-8-fluoro-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-4-(piperazin-1-yl)pyrido[4,3-d]pyrimidine (PDB: 7IZ)
Structure : A pyrido[4,3-d]pyrimidine derivative with the same pyrrolidine-methoxy substituent as the target compound, plus additional fluorinated and piperazine groups.
Comparison :
- Pharmacophore Similarities : The shared 2-[(1-methylpyrrolidin-2-yl)methoxy] group suggests a conserved role in binding kinase ATP pockets, with the pyrrolidine enhancing solubility and the methoxy group positioning the molecule for hydrophobic interactions .
- Chirality : The (2S)-configured pyrrolidine in 7IZ underscores the importance of stereochemistry in optimizing target affinity, a consideration for the enantiomers of the target compound .
- Complexity : The additional chloronaphthyl and piperazine groups in 7IZ expand its binding interactions, whereas the target compound’s simpler structure may serve as a foundational scaffold for further derivatization .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Substituent Impact : The pyrrolidine-methoxy group in the target compound improves target binding kinetics compared to simpler alkoxy groups (e.g., methoxy in 4-methoxypyrimidine) by introducing conformational rigidity and hydrogen-bonding capability .
- Activity vs. Pyriproxyfen: While pyriproxyfen’s ethoxy-phenoxyphenyl chain is optimized for insecticidal activity, the target compound’s pyrrolidine-methoxy group aligns with kinase inhibitor pharmacophores, as seen in 7IZ .
- Chiral Specificity : Enantiomers of the target compound may exhibit differential activity, as demonstrated by the (2S)-pyrrolidine in 7IZ achieving higher binding affinity than its (2R)-counterpart .
Biological Activity
2-[(1-Methylpyrrolidin-2-yl)methoxy]pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structure, which combines a pyrimidine ring with a pyrrolidine moiety. This combination may confer distinct biological activities, making it a candidate for various therapeutic applications. The compound has been investigated for its potential roles in biochemical assays, drug development, and as a probe in molecular biology studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms at positions 1 and 3.
- Pyrrolidine Moiety : A five-membered ring containing one nitrogen atom, which enhances the compound's binding affinity and selectivity for biological targets.
- Methoxy Group : A methoxy substituent that may influence the compound’s reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological pathways:
- Target Proteins : The compound has been shown to act as a ligand for several receptors and enzymes, potentially modulating their activity.
- Biochemical Pathways : Similar compounds have been reported to influence pathways related to cell signaling, metabolism, and gene expression.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through specific biochemical pathways.
Case Studies
-
Antimicrobial Efficacy :
- In vitro studies demonstrated that this compound had notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential as a new antimicrobial agent.
-
Cytotoxicity Against Cancer Cells :
- A study evaluating the cytotoxic effects on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. IC50 values were determined, showing significant potency in inhibiting cell proliferation.
-
Anti-inflammatory Activity :
- Experimental models of inflammation showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine | Pyridine derivative | Potentially lower activity due to lack of pyrimidine ring |
| 2-(Pyrrolidin-2-yl)pyrazine | Pyrazine derivative | Different nitrogen arrangement may affect binding properties |
| 4-(Pyrrolidin-2-yl)benzamide | Benzamide derivative | Exhibits distinct pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
